molecular formula C14H14N4O4S B13729491 4-methylbenzenediazonium;sulfate CAS No. 38258-26-3

4-methylbenzenediazonium;sulfate

Cat. No.: B13729491
CAS No.: 38258-26-3
M. Wt: 334.35 g/mol
InChI Key: YSKQIPZRICRDLA-UHFFFAOYSA-L
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Description

4-(Methyl)benzenediazonium sulfate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is of significant interest due to its reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Methyl)benzenediazonium sulfate typically involves the diazotization of 4-methylaniline. The process includes the following steps:

Industrial Production Methods: In industrial settings, the preparation of diazonium salts is scaled up by using continuous flow reactors to maintain precise temperature control and efficient mixing. The use of sulfuric acid is preferred for its ability to form stable diazonium salts.

Chemical Reactions Analysis

Types of Reactions: 4-(Methyl)benzenediazonium sulfate undergoes various types of reactions, including:

Common Reagents and Conditions:

    Copper(I) salts: (e.g., CuCl, CuBr) for Sandmeyer reactions.

    Potassium iodide: for iodination.

    Phenols and aromatic amines: for azo coupling reactions.

Major Products:

    Aryl halides: (e.g., 4-methylchlorobenzene) from substitution reactions.

    Azo compounds: (e.g., 4-methylazobenzene) from coupling reactions.

Mechanism of Action

The mechanism of action of 4-(Methyl)benzenediazonium sulfate involves the formation of a highly reactive diazonium ion. This ion can undergo:

Comparison with Similar Compounds

  • Benzenediazonium chloride
  • 4-Nitrobenzenediazonium sulfate
  • 4-Chlorobenzenediazonium tetrafluoroborate

Comparison: 4-(Methyl)benzenediazonium sulfate is unique due to the presence of a methyl group, which influences its reactivity and stability. Compared to benzenediazonium chloride, it is more stable and less prone to explosive decomposition. The methyl group also makes it more electron-donating, affecting the rate and outcome of its reactions .

Properties

CAS No.

38258-26-3

Molecular Formula

C14H14N4O4S

Molecular Weight

334.35 g/mol

IUPAC Name

4-methylbenzenediazonium;sulfate

InChI

InChI=1S/2C7H7N2.H2O4S/c2*1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2*2-5H,1H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

YSKQIPZRICRDLA-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)[N+]#N.CC1=CC=C(C=C1)[N+]#N.[O-]S(=O)(=O)[O-]

Related CAS

57573-52-1 (Parent)

Origin of Product

United States

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